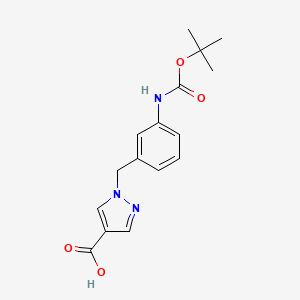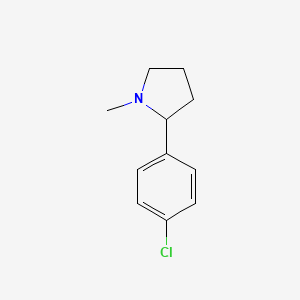
Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-: is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group. This compound is part of the pyrrolidine family, which is known for its significant pharmacological and biological activities. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- typically involves the reaction of 4-chlorobenzaldehyde with methylamine and pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The process involves the use of solvents like ethanol or methanol and operates under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways. It is also investigated for its antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticonvulsant, anti-inflammatory, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is used in the production of fine chemicals and specialty materials. Its derivatives are employed in the manufacture of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Pyrrolidine-2,4-dione: Known for its herbicidal and fungicidal properties.
2-(3,5-Dimethoxyphenyl)pyrrolidine: Used in the synthesis of pharmaceuticals.
Pyrrolidin-2-one: A versatile intermediate in organic synthesis.
Uniqueness: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its 4-chlorophenyl group enhances its pharmacological activity, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H14ClN |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |
Clave InChI |
IPUNESKKHWBPCW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



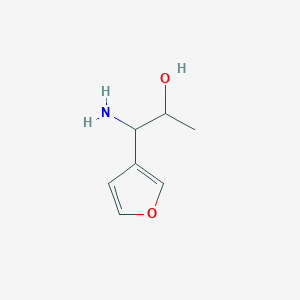
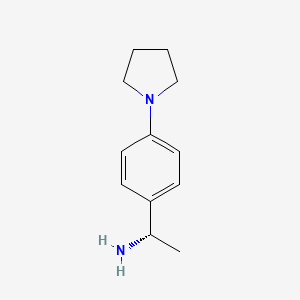
![7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B13052226.png)

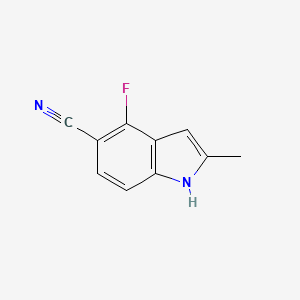
![6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052235.png)

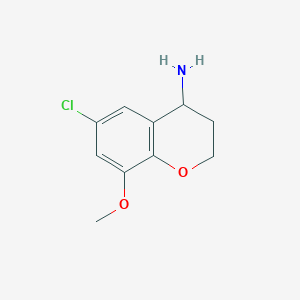
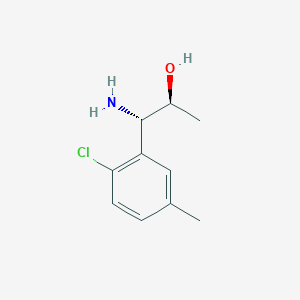
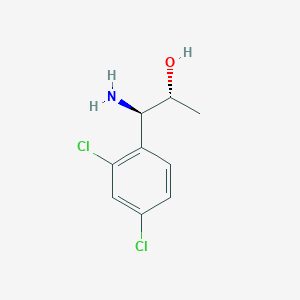
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
